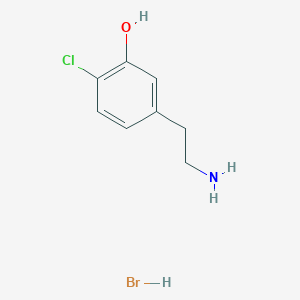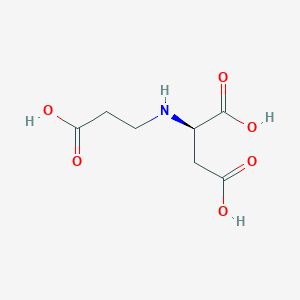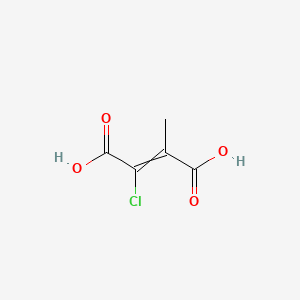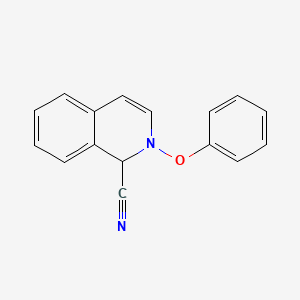
5-(2-Aminoethyl)-2-chlorophenol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethyl)-2-chlorophenol;hydrobromide is a chemical compound that features a phenol group substituted with an aminoethyl group and a chlorine atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorophenol.
Substitution Reaction: The 2-chlorophenol undergoes a substitution reaction with ethylene diamine to introduce the aminoethyl group.
Hydrobromide Formation: The resulting compound is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps for purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminoethyl)-2-chlorophenol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Aminoethyl)-2-chlorophenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide involves its interaction with specific molecular targets. The aminoethyl group can interact with various receptors and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethylphenol: Lacks the chlorine substitution.
2-Chlorophenol: Lacks the aminoethyl group.
5-(2-Aminoethyl)-2-bromophenol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-(2-Aminoethyl)-2-chlorophenol;hydrobromide is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions that are not possible with the similar compounds listed above.
Propiedades
Número CAS |
144181-27-1 |
|---|---|
Fórmula molecular |
C8H11BrClNO |
Peso molecular |
252.53 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)-2-chlorophenol;hydrobromide |
InChI |
InChI=1S/C8H10ClNO.BrH/c9-7-2-1-6(3-4-10)5-8(7)11;/h1-2,5,11H,3-4,10H2;1H |
Clave InChI |
XZKMQVGGVMQCPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCN)O)Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)


![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)

![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)

![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)

![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)

![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)
